3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone
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Description
3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone is a useful research compound. Its molecular formula is C15H12Cl2N4O and its molecular weight is 335.19. The purity is usually 95%.
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Scientific Research Applications
Solid-Liquid Equilibria and Compound Formation
Research on solid-liquid equilibria and the formation of solid compounds involving similar chemical structures has been conducted. For example, the study by Domańska & Letcher (2000) focused on phase diagrams and the formation of solid addition compounds with various benzene derivatives, highlighting the role of charge-transfer interactions in compound formation (Domańska & Letcher, 2000).
Drug Delivery and Encapsulation
Mattsson et al. (2010) explored the self-assembly of certain ligands with ruthenium building blocks to encapsulate biologically relevant structures, aiming at enhanced cytotoxicities against cancer cells. This study demonstrates the potential of complex molecular architectures for targeted drug delivery (Mattsson et al., 2010).
Synthesis and Screening of Novel Derivatives
The synthesis of novel pyridine and fused pyridine derivatives for potential antimicrobial and antioxidant activities was investigated by Flefel et al. (2018), showcasing the versatility of pyridine-based compounds in synthesizing biologically active molecules (Flefel et al., 2018).
Coordination Compounds for Medical Applications
Workman et al. (2016) synthesized novel chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups to compete with bacterial siderophores, offering insights into the development of antimicrobial agents (Workman et al., 2016).
Enaminones as Building Blocks
Riyadh (2011) demonstrated the use of enaminones as building blocks for the synthesis of substituted pyrazoles, aiming at antitumor and antimicrobial activities. This study exemplifies the potential for designing compounds with specific biological activities (Riyadh, 2011).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(1,2,4-triazol-4-yl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-10-11(7-12-13(16)3-2-4-14(12)17)15(22)5-6-21(10)20-8-18-19-9-20/h2-6,8-9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCXJRVHRHMDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1N2C=NN=C2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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